1,2-Difluoro-4-ethylsulfonylbenzene

説明

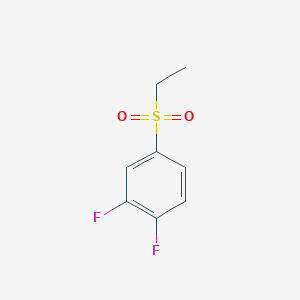

1,2-Difluoro-4-ethylsulfonylbenzene is a biochemical compound used for proteomics research . It has a molecular formula of C8H8F2O2S and a molecular weight of 206.21 .

Molecular Structure Analysis

The molecular structure of 1,2-Difluoro-4-ethylsulfonylbenzene consists of a benzene ring with two fluorine atoms and an ethylsulfonyl group attached to it .Physical And Chemical Properties Analysis

1,2-Difluoro-4-ethylsulfonylbenzene has a molecular formula of C8H8F2O2S and a molecular weight of 206.21 . Other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.科学的研究の応用

Groundwater Remediation

1,2-Difluoro-4-ethylsulfonylbenzene has been studied for its potential in groundwater remediation. Park et al. (2016) investigated the heat-activated persulfate oxidation of perfluorooctanoic acid (PFOA) and related compounds at temperatures suitable for in-situ groundwater remediation. This process can be effective for remediation, although repeated injections are necessary for complete oxidation in field applications (Park et al., 2016).

Synthesis of Phthalocyanines

Kondratenko et al. (1999) described the synthesis of polyfluoroalkoxysulfonyl phthalonitriles and corresponding zinc and cobalt phthalocyanines using 1,2-dicyanobenzene-4-sulfonyl chloride and different polyfluoro alcohols. The study highlights the importance of solvent and substituents in the aggregation of phthalocyanine complexes, which can be useful in materials science and catalysis (Kondratenko et al., 1999).

Electrochemical Fluorination

Stefanac et al. (2018) reported on the electrochemical fluorination of 4-ethylbenzenesulfonyl halides, leading to a mixture of compounds used as erosion inhibitors in aircraft hydraulic fluids. This research adds to the understanding of commercial fluorination processes and their products (Stefanac et al., 2018).

Nucleophilic Addition to Aldehydes

Research by Stahly (1989) on the nucleophilic addition of difluoromethyl phenyl sulfone to aldehydes reveals potential applications in organic synthesis. This process allows for the creation of various substituted alcohols, demonstrating the versatility of difluoro compounds in chemical reactions (Stahly, 1989).

Formation of Polyfluoroalkoxysulfonyl Groups

Research by Sipyagin et al. (2004) on new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of chloronitrobenzenes shows the potential of introducing fluorine-containing groups into aromatic rings. This study expands the synthetic possibilities in fluorine chemistry, particularly for heterocyclic chemistry (Sipyagin et al., 2004).

Preparation of Difluoro Enol Esters

Zhang et al. (2007) explored the preparation of 1-aryl-2,2-difluoro enol esters from α-(phenylsulfonyl)-difluoromethylated benzoates, highlighting the role of difluoro compounds as building blocks in organic synthesis (Zhang et al., 2007).

特性

IUPAC Name |

4-ethylsulfonyl-1,2-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2S/c1-2-13(11,12)6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKPJNBCDJOHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Difluoro-4-ethylsulfonylbenzene | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)

![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)